
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that combines a tert-butylphenyl group with a dihydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting dihydroquinoline is then functionalized with a tert-butylphenyl group through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to tetrahydroquinoline.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-di-tert-butylbenzil: Similar in structure but lacks the quinoline moiety.
2,4-di-tert-butylphenol: Contains tert-butyl groups but has a simpler phenolic structure.
4,4’-di-tert-butylbiphenyl: Similar tert-butyl substitution but with a biphenyl core.
Uniqueness
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its combination of a tert-butylphenyl group with a dihydroquinoline moiety, which imparts distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
295360-63-3 |
|---|---|
Molekularformel |
C27H30N2O |
Molekulargewicht |
398.5g/mol |
IUPAC-Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C27H30N2O/c1-19-18-24(28-22-10-6-5-7-11-22)23-12-8-9-13-25(23)29(19)26(30)20-14-16-21(17-15-20)27(2,3)4/h5-17,19,24,28H,18H2,1-4H3 |
InChI-Schlüssel |
BJSQDUVVLCGRKR-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C4 |
Kanonische SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


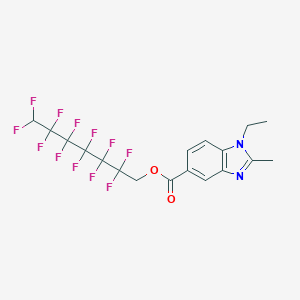
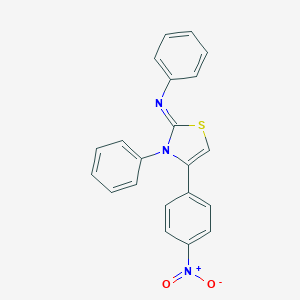
![N-[2-(4-chlorophenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B412109.png)
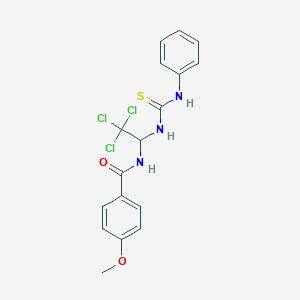
![N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine](/img/structure/B412115.png)
![N-benzyl-N-ethyl-N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}amine](/img/structure/B412120.png)
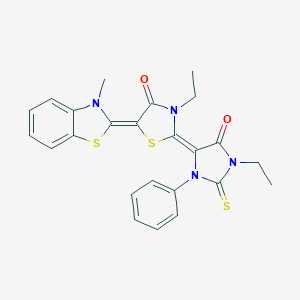
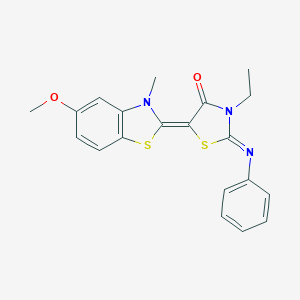
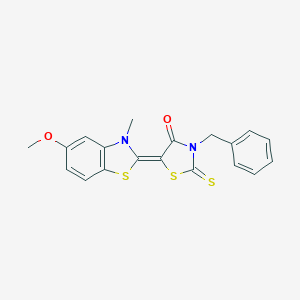
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B412125.png)
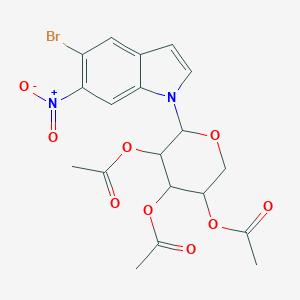
![(5Z)-2-(2-chlorophenyl)imino-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B412128.png)
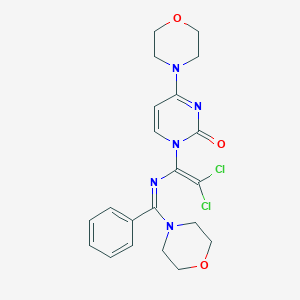
![(Z)-N-[1-(4-anilino-2-oxopyrimidin-1-yl)-2,2,2-trichloroethyl]benzenecarboximidoyl chloride](/img/structure/B412130.png)
